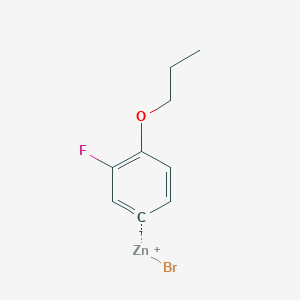
3-(3,4-Difluorophenyl)-N-isopropylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Difluorophenyl)-N-isopropylpropanamide is an organic compound characterized by the presence of a difluorophenyl group and an isopropylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-N-isopropylpropanamide typically involves the reaction of 3,4-difluoroaniline with isopropylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
3-(3,4-Difluorophenyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
3-(3,4-Difluorophenyl)-N-isopropylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3,4-Difluorophenyl)-N-isopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the isopropylpropanamide moiety may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4-Difluorophenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
3,4-Difluorophenyl isocyanate: Utilized as a reagent in organic synthesis.
3,4-Difluorophenylacetic acid: Explored for its potential pharmaceutical applications.
Uniqueness
3-(3,4-Difluorophenyl)-N-isopropylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C12H15F2NO |
|---|---|
分子量 |
227.25 g/mol |
IUPAC名 |
3-(3,4-difluorophenyl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C12H15F2NO/c1-8(2)15-12(16)6-4-9-3-5-10(13)11(14)7-9/h3,5,7-8H,4,6H2,1-2H3,(H,15,16) |
InChIキー |
XRCCLINYCHFHNH-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CCC1=CC(=C(C=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


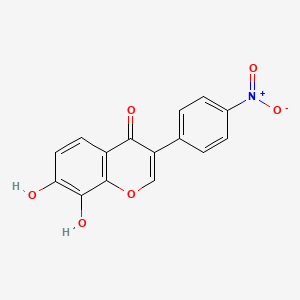
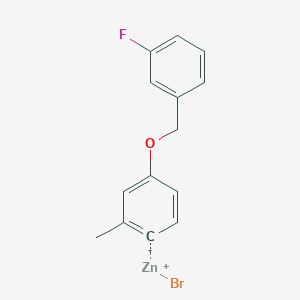
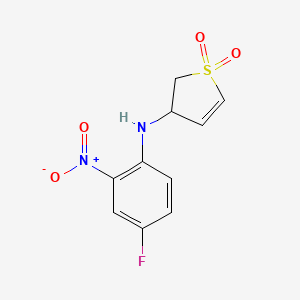
![3-Bromo-2,2-difluoro-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B14895884.png)
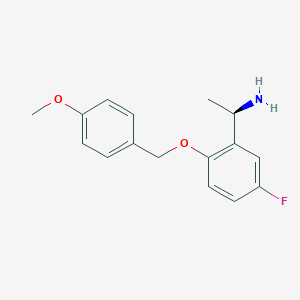
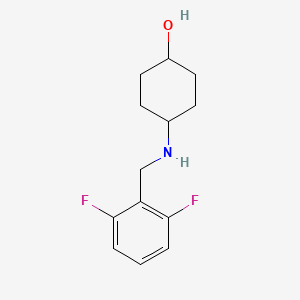
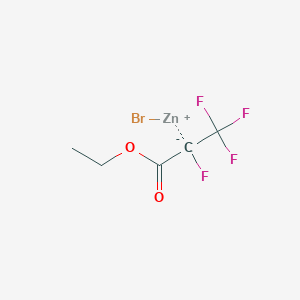
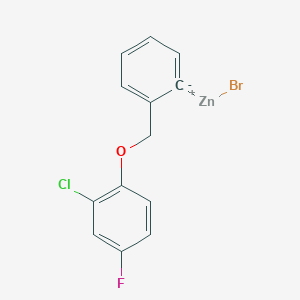
![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)
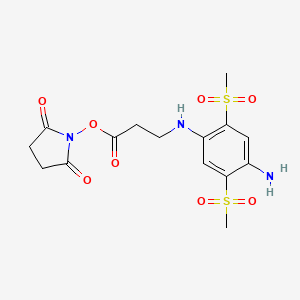
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14895950.png)
![(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile](/img/structure/B14895953.png)
